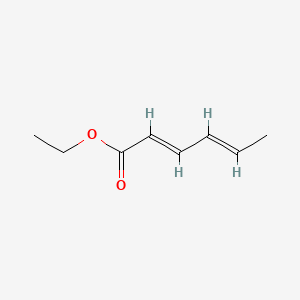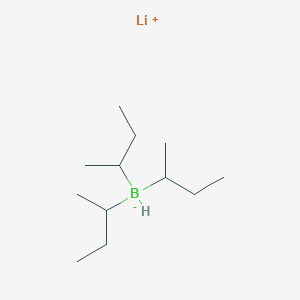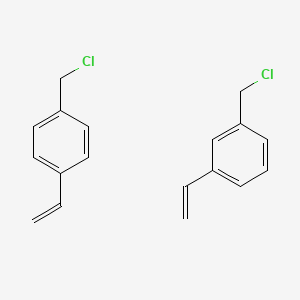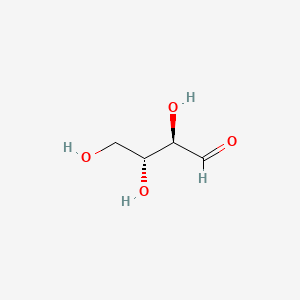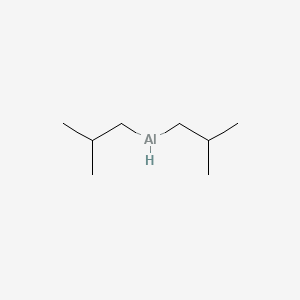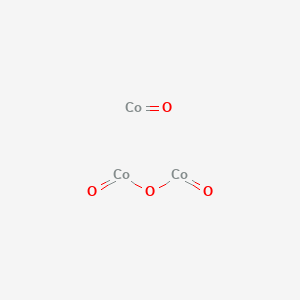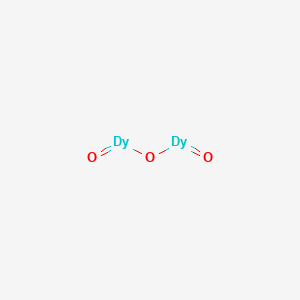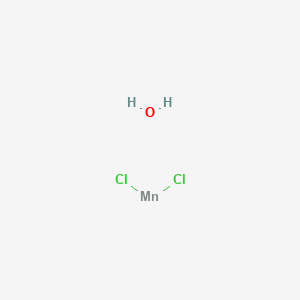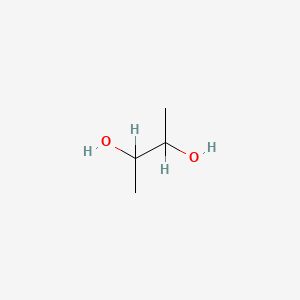
2,3-Butanediol
Overview
Description
2,3-Butanediol is an organic compound with the molecular formula C₄H₁₀O₂. It is classified as a vicinal diol, meaning it has two hydroxyl groups on adjacent carbon atoms. This compound exists in three stereoisomeric forms: (2R,3R)-2,3-butanediol, (2S,3S)-2,3-butanediol, and meso-2,3-butanediol. All three isomers are colorless liquids and have various industrial applications, including as precursors to plastics and pesticides .
Mechanism of Action
Target of Action
The primary targets of 2,3-Butanediol (2,3-BD) are butanediol dehydrogenases (BDHs) present in various microorganisms . These enzymes catalyze the interconversion of acetoin (AC) and 2,3-BD . Another target is the ubiquitin-conjugating enzyme E2 D2 in humans .
Mode of Action
2,3-BD interacts with its targets, primarily BDHs, to facilitate the conversion of AC to 2,3-BD and vice versa . This interaction is crucial for the synthesis of 2,3-BD in microorganisms . In humans, 2,3-BD accepts ubiquitin from the E1 complex and catalyzes its covalent attachment to other proteins .
Biochemical Pathways
The biosynthetic pathway of 2,3-BD production from pyruvate under anaerobic conditions includes three enzymes: acetolactate synthase (ALS), acetolactate decarboxylase (ALDC), and acetoin reductase (AR) . The synthesis pathway of 2,3-BD starts from the condensation of two pyruvate molecules to yield α-acetolactate . The α-acetolactate is converted to acetoin with the catalysis of α-acetolactate decarboxylase (budA). α-Acetolactate is further converted to acetoin by a budA encoded α-acetolactate decarboxylase .
Pharmacokinetics
It is known that when consumed, 2,3-bd undergoes two main enzymatic processes in the liver before being converted to its isomer 1,4-bd .
Result of Action
The molecular and cellular effects of 2,3-BD’s action are diverse. In humans, 2,3-BD has been found to enhance natural killer (NK) cell cytotoxic activity, increasing perforin expression in a dose-dependent manner . In microorganisms, the 2,3-BD formation pathway acts as a cellular carbon-and-energy storage system that regulates the NADH/NAD+ ratio .
Action Environment
The action of 2,3-BD can be influenced by environmental factors. For instance, under slightly acidic conditions (pH 6), the ALS is induced and catalyzes the formation of α-acetolactate from two molecules of pyruvate . Moreover, 2,3-BD can be produced by nonpathogenic acetogenic Clostridium species using carbon monoxide-containing industrial waste gases or syngas as the sole source of carbon and energy .
Biochemical Analysis
Biochemical Properties
2,3-Butanediol plays a significant role in biochemical reactions, particularly in microbial fermentation processes. It is produced via the butanediol fermentation pathway, which involves several key enzymes. The primary enzymes involved are acetolactate synthase, which converts pyruvate to acetolactate, and butanediol dehydrogenase, which reduces acetoin to this compound . These interactions are crucial for the production of this compound and its subsequent conversion to other valuable chemicals.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, for example, this compound has been shown to induce systemic acquired resistance, enhancing the plant’s defense mechanisms against pathogens . In microbial cells, it is involved in mixed-acid fermentation, which affects the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, butanediol dehydrogenase catalyzes the interconversion between acetoin and this compound, which is essential for maintaining the balance of these metabolites in microbial cells . Additionally, this compound can modulate gene expression related to stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in various laboratory settings. It has been observed that the production of this compound can be optimized by adjusting fermentation conditions, such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing stress resistance and metabolic efficiency .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low doses of this compound can decrease plasma cholesterol and fat deposition in mice, while higher doses may lead to adverse effects . The compound’s impact on metabolic parameters, such as glucose and insulin levels, also depends on the dosage administered .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mixed-acid fermentation pathway in bacteria. Key enzymes such as acetolactate synthase and butanediol dehydrogenase play crucial roles in its biosynthesis . The compound can also be converted into other valuable chemicals, such as methyl ethyl ketone and 1,3-butadiene, through various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its distribution is influenced by factors such as cell type and metabolic state . The compound’s localization and accumulation can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In microbial cells, this compound is primarily localized in the cytoplasm, where it participates in metabolic reactions . Its activity and function can be modulated by its localization within different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Butanediol can be synthesized through the hydrolysis of 2,3-epoxybutane. The reaction involves the addition of water to the epoxide, resulting in the formation of this compound. The isomer distribution depends on the stereochemistry of the epoxide .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Various microorganisms, including bacteria and yeast, have been metabolically engineered to produce this compound efficiently. Fermentation processes often use feedstocks such as starch, sugar, glycerol, and lignocellulose as raw materials . Additionally, a cost-effective method involving aqueous two-phase extraction-assisted distillation has been developed for the separation and purification of this compound from fermentation broth .
Chemical Reactions Analysis
Types of Reactions: 2,3-Butanediol undergoes several types of chemical reactions, including:
Dehydration: This reaction forms butanone (methyl ethyl ketone) and water.
Deoxydehydration: This reaction forms butene and water.
Common Reagents and Conditions:
Dehydration: Typically involves heating in the presence of an acid catalyst.
Deoxydehydration: Involves the use of hydrogen gas and a suitable catalyst.
Major Products:
Dehydration: Butanone (methyl ethyl ketone)
Deoxydehydration: Butene
Scientific Research Applications
2,3-Butanediol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various chemicals and materials.
Biology: Employed in microbial fermentation processes to produce bio-based chemicals.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of plastics, pesticides, and as a fuel additive.
Comparison with Similar Compounds
2,3-Butanediol is similar to other vicinal diols, such as 1,2-butanediol and 1,3-butanediol. it is unique due to its three stereoisomeric forms and its ability to undergo specific chemical reactions, such as dehydration and deoxydehydration . Other similar compounds include:
1,2-Butanediol: A vicinal diol with hydroxyl groups on the first and second carbon atoms.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
Properties
IUPAC Name |
butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Record name | 2,3-Butanediol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2,3-Butanediol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34439-75-3 | |
| Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34439-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8041321 | |
| Record name | 2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |
| Record name | 2,3-Butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |
| Record name | 2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.045 at 20 °C/20 °C | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.1 (Air = 1) | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.24 [mmHg], 0.243 mm Hg at 25 °C | |
| Record name | 2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Nearly colorless, crystalline solid or liquid | |
CAS No. |
513-85-9, 35007-63-7 | |
| Record name | 2,3-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC249246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
19 °C, 25 °C | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can metabolic engineering improve 2,3-butanediol production in microorganisms?
A1: Metabolic engineering strategies focus on optimizing the metabolic pathways within microorganisms to enhance this compound production. This can involve:
- Gene overexpression: Increasing the expression of genes encoding enzymes involved in the this compound biosynthesis pathway, such as acetolactate synthase, acetolactate decarboxylase, and this compound dehydrogenase. [, , , , ]
- Gene deletion: Inactivating genes that lead to the production of byproducts, like lactate and ethanol, redirecting carbon flux towards this compound. [, ]
- Cofactor engineering: Optimizing NADH/NAD+ balance within the cell to favor this compound production. [, ]
Q2: What role does pH control play in this compound fermentation?
A3: pH significantly influences both microbial growth and metabolic flux. In Bacillus subtilis, a two-stage pH control strategy was successfully implemented to enhance acetoin production. By initially maintaining a pH of 6.5, glucose conversion to acetoin and this compound was promoted. Subsequently, shifting the pH to 8.0 facilitated the reverse conversion of this compound to acetoin, leveraging the pH preferences of the acetoin reductase/2,3-butanediol dehydrogenase enzyme. []
Q3: Can industrial waste streams be used as substrates for this compound production?
A4: Yes, utilizing waste streams for this compound production aligns with sustainability goals. Research has demonstrated the feasibility of using blackstrap molasses, a byproduct of sugar refining, as a substrate. [] Additionally, waste washing treatment effluent from municipal solid waste processing has shown potential for supporting this compound production by Bacillus amyloliquefaciens. []
Q4: What challenges arise during the downstream processing of this compound?
A5: this compound’s high boiling point and strong affinity for water make separation from fermentation broths challenging. [] Furthermore, some microbial strains produce exopolysaccharides (EPSs) during fermentation, which increase viscosity and hinder separation processes. []
Q5: How can these challenges be addressed?
A5: Various separation techniques are being explored:
- Pervaporation: This membrane-based process utilizes a selective membrane to separate this compound from aqueous solutions, offering advantages in terms of energy efficiency compared to conventional distillation. [, ]
- Vacuum membrane distillation: While less energy-efficient than pervaporation, this technique still presents a viable method for separating this compound from water. []
- Solvent extraction: Employing solvents like n-butanol in an extraction and rectification coupling method can achieve high purity this compound. [] Aqueous two-phase systems, formed using water-miscible solvents (e.g., t-butanol, tetrahydrofuran) and salts (e.g., potassium carbonate), offer another promising approach. []
- Genetic Engineering: Disrupting the levansucrase gene in Paenibacillus polymyxa effectively reduces EPS production, facilitating downstream processing. []
Q6: Are there analytical methods for quantifying this compound in fermentation broths?
A7: Yes, a validated high-performance liquid chromatography (HPLC) method coupled with a refractive index detector allows for the simultaneous quantification of this compound, glycerol, acetoin, ethanol, and phosphate in microbial cultivations. This method has proven precise, specific, and reproducible, ensuring reliable analysis. []
Q7: What are the structural characteristics of this compound?
A7: this compound exists as three stereoisomers:
Q8: How do these isomers differ in their properties and applications?
A9: The different stereoisomers can exhibit varying physical and chemical properties, influencing their applications. For instance, the racemic mixture of this compound (containing both (R,R) and (S,S) forms) and meso-2,3-butanediol demonstrate differences in their glass-forming tendencies and stability in various solutions, including organ preservation solutions. [] This has implications for their potential use in cryopreservation.
Q9: Are there specific methods for separating these isomers?
A10: Yes, separating the racemic from meso-2,3-butanediol is achievable. One method involves esterification with acetic anhydride, purification, and crystallization at low temperatures to isolate the racemic this compound diacetate, which can then be converted back to this compound. []
Q10: What are the key applications of this compound?
A10: this compound holds promise for various applications:
- Chemical feedstock: It serves as a precursor for producing other chemicals, including 1,3-butadiene (used in synthetic rubber production), diacetyl (a flavoring agent), and methyl ethyl ketone (a solvent). [, , ]
- Biofuel: this compound can be converted to biofuel, offering a renewable alternative to petroleum-derived fuels. [, ]
- Cryoprotectant: Its ability to form glasses at low temperatures makes it a potential cryoprotective agent for preserving organs and tissues. [, ]
Q11: Are there any safety concerns associated with this compound?
A12: While generally considered safe for industrial use, it's important to note that this compound can be metabolized to acetoin and 2-butanol in humans. Studies have investigated the effects of ethanol on the kinetics of methyl ethyl ketone metabolism, revealing that ethanol ingestion can alter the blood concentrations of 2-butanol and this compound. [] Elevated levels of this compound have been observed in alcoholic cirrhosis patients, although the exact origin and implications are still being investigated. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


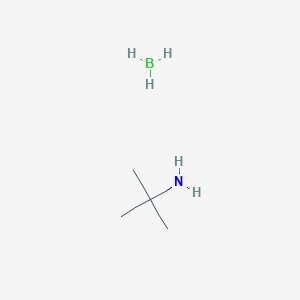
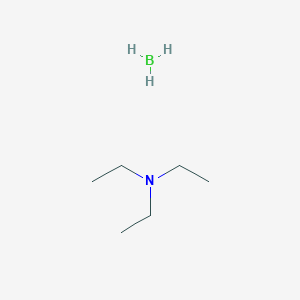
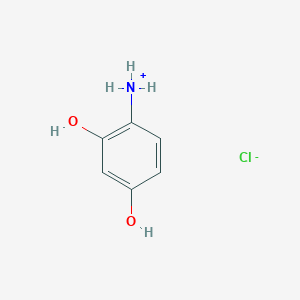
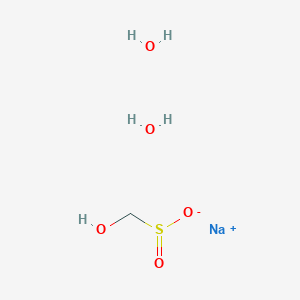
![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)
